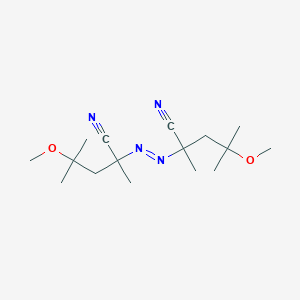
2,2'-Azobis(4-methoxy-2,4-dimethylvaleronitrile)
Vue d'ensemble
Description
2,2’-Azobis(4-methoxy-2,4-dimethylvaleronitrile) is a white to light-colored crystalline solid . It is insoluble in water and denser than water . Contact with this substance may irritate skin, eyes, and mucous membranes . It may be toxic if ingested . This compound is used to make other chemicals .
Molecular Structure Analysis
The molecular formula of 2,2’-Azobis(4-methoxy-2,4-dimethylvaleronitrile) is C16H28N4O2 . The molecular weight is 308.42 g/mol . The IUPAC name is 2-[(2-cyano-4-methoxy-4-methylpentan-2-yl)diazenyl]-4-methoxy-2,4-dimethylpentanenitrile .Physical And Chemical Properties Analysis
As mentioned earlier, 2,2’-Azobis(4-methoxy-2,4-dimethylvaleronitrile) is a white to light-colored crystalline solid . It is insoluble in water and denser than water .Applications De Recherche Scientifique
Lipid Peroxidation Studies
2,2’-Azobis(4-methoxy-2,4-dimethylvaleronitrile) is utilized as a lipid-soluble azo initiator. It’s particularly effective for in vitro studies on lipid peroxidation and its inhibition by antioxidants . This compound has been shown to initiate free radical-mediated peroxidations of lipids in organic solutions and in micelles, membranes, and low-density lipoprotein in aqueous dispersions.
Polymer Synthesis
As an azo polymerization initiator, YTJ97D2319 plays a crucial role in the synthesis of polymers. It’s used to initiate the polymerization of different types of vinyl monomers and acts as a catalyst for organic radical reactions at low temperatures . This makes it valuable for creating new polymeric materials with specific properties.
Radical Polymerization
This compound is also applied in radical polymerization processes. It serves as a thermal initiator for various reactions, contributing significantly to advancements in materials science. Its ability to generate radicals under controlled conditions is essential for the polymerization of many commercial plastics.
Low-Temperature Catalysis
YTJ97D2319 is known for its low decomposition temperature, making it an excellent catalyst for organic radical reactions that need to occur at lower temperatures . This property is particularly useful in the manufacturing of plastics and other materials that are sensitive to high temperatures.
Oxidation of Low-Density Lipoprotein (LDL)
In medical research, this compound has been applied to the study of the oxidation of LDL. This process is relevant to understanding the mechanisms behind cardiovascular diseases . By initiating lipid peroxidation, researchers can study the oxidative modifications of LDL and its implications for health.
Advancements in Materials Science
YTJ97D2319’s role as a versatile chemical compound extends to its use in advancing materials science. Its unique properties are leveraged in developing new materials with improved performance and durability.
Mécanisme D'action
Target of Action
The primary target of 2,2’-Azobis(4-methoxy-2,4-dimethylvaleronitrile), also known as YTJ97D2319, is the initiation of polymerization reactions . It is particularly used for different types of vinyl monomers .
Mode of Action
As an azo compound, YTJ97D2319 acts as a radical initiator . It decomposes to generate free radicals, which then interact with monomers to initiate the polymerization process . The compound’s decomposition is temperature-dependent, with a 10-hour half-life decomposition temperature of 30℃ .
Biochemical Pathways
The primary biochemical pathway influenced by YTJ97D2319 is the polymerization of vinyl monomers . The free radicals generated by the decomposition of YTJ97D2319 initiate the polymerization process, leading to the formation of polymers .
Pharmacokinetics
It is soluble in various organic solvents, including dichloromethane, acetonitrile, N,N-dimethylformamide, methanol, acetone, and toluene . This solubility profile likely influences its bioavailability and distribution.
Result of Action
The primary result of YTJ97D2319’s action is the formation of polymers from vinyl monomers . It has been noted for its high polymerization activity among azo initiators . In addition, it has been used as a catalyst for organic radical reactions at low temperatures .
Action Environment
The action of YTJ97D2319 is influenced by environmental factors such as temperature and solvent conditions . Its decomposition, and thus its ability to initiate polymerization, is temperature-dependent . Furthermore, its solubility in various organic solvents influences its distribution and efficacy in different environments .
Safety and Hazards
Propriétés
IUPAC Name |
2-[(2-cyano-4-methoxy-4-methylpentan-2-yl)diazenyl]-4-methoxy-2,4-dimethylpentanenitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H28N4O2/c1-13(2,21-7)9-15(5,11-17)19-20-16(6,12-18)10-14(3,4)22-8/h9-10H2,1-8H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFHOSZAOXCYAGJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CC(C)(C#N)N=NC(C)(CC(C)(C)OC)C#N)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H28N4O2 | |
| Record name | 2,2'-AZODI(2,4-DIMETHYL-4-METHOXYVALERONITRILE) | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/2542 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90864597 | |
| Record name | Pentanenitrile, 2,2'-(1,2-diazenediyl)bis[4-methoxy-2,4-dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90864597 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
308.42 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
2,2'-azodi(2,4-dimethyl-4-methoxyvaleronitrile) appears as a white to light-colored crystalline solid. Insoluble in water and denser than water. Contact may irritate skin, eyes and mucous membranes. May be toxic by ingestion. Used to make other chemicals., Water or Solvent Wet Solid | |
| Record name | 2,2'-AZODI(2,4-DIMETHYL-4-METHOXYVALERONITRILE) | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/2542 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Pentanenitrile, 2,2'-(1,2-diazenediyl)bis[4-methoxy-2,4-dimethyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Product Name |
2,2'-Azobis(4-methoxy-2,4-dimethylvaleronitrile) | |
CAS RN |
15545-97-8 | |
| Record name | 2,2'-AZODI(2,4-DIMETHYL-4-METHOXYVALERONITRILE) | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/2542 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | 2,2′-Azobis(4-methoxy-2,4-dimethylvaleronitrile) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=15545-97-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | V 70 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015545978 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Pentanenitrile, 2,2'-(1,2-diazenediyl)bis[4-methoxy-2,4-dimethyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Pentanenitrile, 2,2'-(1,2-diazenediyl)bis[4-methoxy-2,4-dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90864597 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,2'-azobis[4-methoxy-2,4-dimethylvaleronitrile] | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.979 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2,2'-AZOBIS(2,4-DIMETHYL-4-METHOXYVALERONITRILE) | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YTJ97D2319 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the molecular formula and weight of 2,2'-Azobis(4-methoxy-2,4-dimethylvaleronitrile)?
A1: The molecular formula of MeO-AMVN is C16H28N4O2, and its molecular weight is 308.41 g/mol.
Q2: Is there any spectroscopic data available for this compound?
A2: While specific spectroscopic data isn't extensively detailed in the provided research, techniques like 1H NMR spectroscopy are commonly employed to characterize MeO-AMVN and its derivatives. For instance, in studies investigating cobalt-mediated radical polymerization, 1H NMR was crucial in analyzing the structure of polymers initiated by MeO-AMVN. []
Q3: What are the primary applications of 2,2'-Azobis(4-methoxy-2,4-dimethylvaleronitrile)?
A3: MeO-AMVN is predominantly used as a lipophilic radical initiator in polymerization reactions and studies involving lipid oxidation. Its ability to generate radicals upon thermal decomposition makes it particularly valuable in these fields. []
Q4: How does MeO-AMVN initiate radical reactions?
A4: MeO-AMVN decomposes thermally to generate two carbon-centered radicals, releasing nitrogen gas in the process. These radicals can then initiate polymerization by reacting with monomers like vinyl acetate or trigger lipid peroxidation processes. [, ]
Q5: Can you elaborate on the use of MeO-AMVN in studying lipid oxidation?
A5: MeO-AMVN's lipophilic nature allows it to readily partition into lipid environments, such as cell membranes or liposomes. Upon decomposition, the generated radicals initiate lipid peroxidation, a chain reaction that damages lipids. Researchers utilize MeO-AMVN to study the mechanisms of lipid peroxidation, the efficacy of antioxidants, and the impact of this process on biological systems. [, , , , ]
Q6: How is 2,2'-Azobis(4-methoxy-2,4-dimethylvaleronitrile) employed in polymer chemistry?
A6: MeO-AMVN is frequently used as an initiator in controlled radical polymerization techniques, such as RAFT (Reversible Addition-Fragmentation chain Transfer) polymerization. It facilitates the synthesis of well-defined polymers with controlled molecular weight and architecture. [, , , ]
Q7: What types of polymers have been synthesized using MeO-AMVN?
A7: Various polymers have been synthesized using MeO-AMVN as an initiator, including:
- Poly(N-isopropylacrylamide) (PNIPAM) [, ]
- Poly(vinyl acetate) (PVAc) [, , ]
- Poly(methyl methacrylate) (PMMA) []
- Poly(vinyl pivalate) (PVPi) []
- Poly(l-lactide) (PLLA) []
- Block copolymers containing various acrylate monomers []
Q8: Are there any advantages to using MeO-AMVN over other radical initiators in polymerization?
A8: MeO-AMVN offers several advantages:
- **Controlled Polymerization:** Allows for the synthesis of polymers with predetermined molecular weights and narrow molecular weight distributions. [, , ] - **Lower Polymerization Temperatures:** Its decomposition occurs at relatively low temperatures, enabling controlled polymerization under milder conditions. [, , ]Q9: What are the stability considerations for handling 2,2'-Azobis(4-methoxy-2,4-dimethylvaleronitrile)?
A9: MeO-AMVN, like many azo compounds, is sensitive to heat and light. It's essential to store it at low temperatures, ideally below -20°C, and protect it from light exposure to prevent premature decomposition. []
Q10: What are some ongoing research areas involving MeO-AMVN?
A10: Current research continues to explore MeO-AMVN's utility in:
- Developing novel controlled radical polymerization techniques for advanced polymer synthesis with tailored properties. []- Investigating the impact of lipid peroxidation on disease progression and exploring the potential of antioxidants in mitigating these effects. [, , ]Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

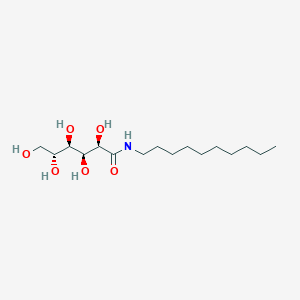
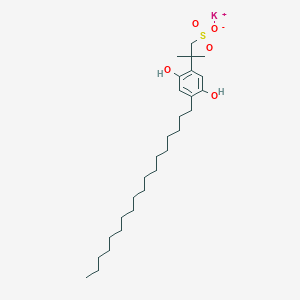

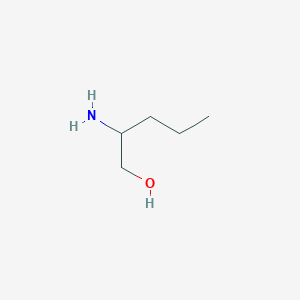
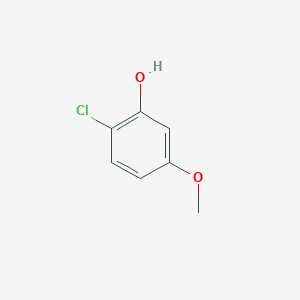






![Spiro[benzofuran-2(3H),1'-cyclohexane]-3,4'-dione, 7-chloro-4,6-dimethoxy-2'-methyl-](/img/structure/B96199.png)

